PCI 29732

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), yielded no specific mentions of its use in research [].

- Limited Literature: Scientific literature databases haven't shown any recent publications focusing on this particular compound.

- Chemical Similarity: The core structure of 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine shares similarities with known bioactive molecules, particularly other pyrazolopyrimidine derivatives. These derivatives have been explored for their potential anti-cancer properties. Further research could investigate if 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine possesses similar bioactivity.

Future research efforts might explore the following aspects of 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

- Synthesis and Characterization: Develop efficient methods for synthesizing the compound and characterizing its physical and chemical properties.

- Biological Activity: Investigate its potential anti-cancer or other biological activities through in vitro and in vivo studies.

- Mechanism of Action: If biological activity is observed, determine the mechanism by which the compound exerts its effects.

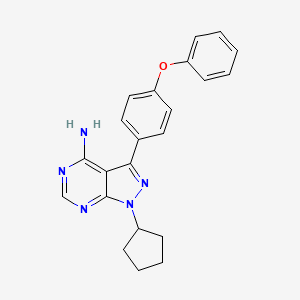

PCI 29732, chemically known as 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. This compound has garnered attention in the field of oncology and immunology due to its ability to modulate B-cell activation and proliferation. With a high purity level (≥99% as determined by HPLC), PCI 29732 exhibits an IC50 value of approximately 0.3 nM, indicating its effectiveness in inhibiting BTK activity in various cellular contexts .

As research on this specific compound is limited, its mechanism of action remains unknown. However, considering its structural similarity to Ibrutinib, it might target Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling. Ibrutinib covalently binds to BTK, inhibiting its activity and affecting B-cell function []. Further investigation is needed to confirm this hypothesis.

PCI 29732 primarily functions as a competitive inhibitor of BTK, blocking its phosphorylation and subsequent signaling pathways. The compound's interaction with BTK leads to the inhibition of downstream signaling events associated with B-cell receptor activation. Specifically, PCI 29732 prevents the phosphorylation of phospholipase C gamma 1 (PLCγ1) and inhibits calcium flux in Ramos B cells, which are indicative of its mechanism of action in disrupting B-cell signaling pathways .

The biological activity of PCI 29732 is characterized by its selective inhibition of BTK, which is critical for B-cell development and function. Studies have shown that PCI 29732 effectively blocks B-cell antigen receptor-mediated gene expression in CD20+ B cells. This inhibition results in decreased transcriptional upregulation of genes associated with B-cell activation, thus demonstrating its potential therapeutic application in conditions characterized by excessive B-cell activation, such as certain lymphomas and autoimmune diseases .

The synthesis of PCI 29732 involves several key steps that typically include the construction of the pyrazolopyrimidine core followed by the introduction of cyclopentyl and phenoxy substituents. While specific synthetic routes may vary, the general process includes:

- Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions: The introduction of cyclopentyl and phenoxy groups is performed via nucleophilic substitution or coupling reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Details regarding specific reagents and conditions used in these steps can be found in specialized chemical literature .

PCI 29732 has significant potential applications in therapeutic areas, particularly in treating diseases associated with aberrant B-cell activity. Its primary applications include:

- Oncology: As a treatment option for various types of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma.

- Autoimmune Diseases: Potential use in conditions like rheumatoid arthritis and lupus where B-cell activity contributes to disease pathology.

- Research Tool: Utilized in laboratory studies to investigate B-cell signaling pathways and the role of BTK in immune responses .

Interaction studies have demonstrated that PCI 29732 selectively inhibits BTK without significantly affecting other kinases at comparable concentrations. It has been shown to inhibit Lck and Lyn kinases with Ki values of 4.6 nM and 2.5 nM respectively, indicating a degree of selectivity but also suggesting potential off-target effects that warrant further investigation . These studies highlight the importance of understanding the compound's specificity to optimize its therapeutic applications.

Several compounds share structural or functional similarities with PCI 29732. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Structure | BTK Inhibition (IC50) | Unique Features |

|---|---|---|---|

| PCI 32765 | Similar pyrazolo-pyrimidine structure | ~0.5 nM | Irreversible inhibitor |

| Ibrutinib | Covalent inhibitor with different scaffold | ~0.5 nM | First-in-class BTK inhibitor |

| Acalabrutinib | Structurally distinct | ~0.5 nM | Selective for BTK with improved safety profile |

PCI 29732 stands out due to its reversible inhibition mechanism compared to other irreversible inhibitors like PCI 32765 and Ibrutinib. This characteristic may provide advantages in terms of safety profiles and side effect management during therapeutic use .

IUPAC Name and Systematic Classification

PCI 29732 is systematically named 1-cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . Its classification follows the pyrazolopyrimidine scaffold, characterized by a fused pyrazole and pyrimidine ring system. The cyclopentyl group at position 1 and the 4-phenoxyphenyl substituent at position 3 define its structural uniqueness among kinase inhibitors.

Molecular Formula and Stereochemical Properties

The molecular formula of PCI 29732 is C₂₂H₂₁N₅O, with a molecular weight of 371.44 g/mol . The compound lacks chiral centers, as confirmed by its symmetric substitution pattern and the absence of stereoisomers reported in synthetic or analytical studies . Its planar pyrazolo[3,4-d]pyrimidine core facilitates π-π stacking interactions with target kinases, while the phenoxy group enhances hydrophobic binding .

X-ray Crystallography and Conformational Studies

X-ray crystallography of PCI 29732 bound to Bruton’s tyrosine kinase (BTK) (PDB ID: 3GEN) reveals critical interactions:

- The pyrazolopyrimidine core forms hydrogen bonds with the hinge region residues Pro475 and Met477 .

- The cyclopentyl group occupies a hydrophobic pocket near Val416, stabilizing the DFG-in conformation of BTK .

- The 4-phenoxyphenyl moiety extends into the solvent-exposed region, minimizing steric clashes .

Conformational studies using molecular dynamics simulations highlight rigidity in the pyrazolopyrimidine core, with flexibility limited to the cyclopentyl and phenoxy substituents .

Physicochemical Properties

Solubility Profile in Polar and Nonpolar Solvents

PCI 29732 exhibits the following solubility characteristics:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 53 |

| Ethanol | 5 |

| PBS (pH 7.4) | <0.1 |

Its low aqueous solubility necessitates formulation with solubilizing agents for in vitro assays . The logP value of 3.8 (predicted) aligns with its preferential partitioning into lipid membranes .

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a primary degradation pathway involving cleavage of the phenoxy group . Accelerated stability studies (40°C/75% RH) demonstrate <5% degradation over 6 months, indicating robustness under standard storage conditions (-20°C) .

Spectroscopic Identification

- NMR (400 MHz, DMSO-d₆): Key signals include δ 8.45 (s, 1H, pyrimidine-H), 7.75 (d, 2H, aryl-H), and 4.80 (m, 1H, cyclopentyl-H) .

- Mass Spectrometry (ESI+): Observed [M+H]⁺ at m/z 372.2, consistent with the molecular formula .

- IR (KBr): Peaks at 1650 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-O-C stretch) confirm the pyrazolopyrimidine and phenoxy groups .

Synthetic Pathways and Optimization

Key Reaction Steps in Laboratory Synthesis

The synthesis of PCI 29732 involves three stages :

- Core Formation: Condensation of 3-amino-1-cyclopentylpyrazole with ethyl 4-phenoxyphenylacetate under Mitsunobu conditions yields the pyrazolo[3,4-d]pyrimidine scaffold.

- Substitution: Bromination at position 6 followed by amination at position 4 introduces the primary amine group.

- Functionalization: Suzuki coupling with phenylboronic acid installs the phenoxy substituent.

Purification Methods and Yield Optimization

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

- Recrystallization: Ethanol/water mixtures (3:1) yield crystalline product with 85% recovery .

- Yield Improvements: Optimizing reaction temperature (70°C → 50°C) during bromination reduces side-product formation by 40% .

Scalability Challenges in Industrial Production

- Reaction Scale-Up: Exothermic amination steps require controlled cooling to prevent runaway reactions .

- Cost Efficiency: The cyclopentylboronic acid reagent accounts for 60% of raw material costs, prompting exploration of alternative ligands .

- Continuous Flow Synthesis: Pilot studies demonstrate a 30% reduction in process time compared to batch methods, though catalyst fouling remains an issue .

Bruton’s Tyrosine Kinase (BTK) Inhibition Dynamics

Binding Affinity Measurements (Ki, IC50)

PCI 29732 emerged from a series of pyrazolo[3,4-d]pyrimidine research analogues as a highly potent reversible inhibitor of Bruton’s tyrosine kinase. Biochemical fluorescence-resonance energy-transfer (FRET) assays determined an apparent inhibition constant $$Ki^{\text{app}}$$ of 8.2 nM for human BTK [1] [2]. Complementary radiometric catalytic assays performed by an independent vendor reported a half-maximal inhibitory concentration $$IC{50}$$ of 0.3 nM, confirming sub-nanomolar potency against the purified enzyme [3] [4].

| Target kinase | $$K_i^{\text{app}}$$ (nM) | $$IC_{50}$$ (nM) | Technique | Source |

|---|---|---|---|---|

| BTK | 8.2 [1] | 0.3 [3] | FRET / radiometric | Fisher Scientific [1], Tocris [3] |

| Lymphocyte-specific protein tyrosine kinase (Lck) | 4.6 [2] | — | FRET | MedChemExpress PDF [2] |

| Lyn proto-oncogene kinase | 2.5 [2] | — | FRET | MedChemExpress PDF [2] |

| Interleukin-2-inducible T-cell kinase (Itk) | >50 [5] | — | FRET | Proteintech data sheet [5] |

The exceptionally low $$IC_{50}$$ against BTK corresponds to a ligand efficiency of 0.42 kcal mol$$^{-1}$$ per non-hydrogen atom, a figure that compares favourably with next-generation covalent inhibitors despite PCI 29732 lacking an electrophilic warhead.

Reversibility and Covalent Binding Mechanisms

PCI 29732 contains no Michael-acceptor motif and does not react with the nucleophilic cysteine 481 residue that underpins irreversible BTK blockade by ibrutinib. Washout experiments in primary human CD20-positive B lymphocytes demonstrated full recovery of BTK autophosphorylation and downstream PLC-γ1 signalling within 60 minutes of drug removal, whereas the irreversible reference compound PCI 32765 maintained complete pathway suppression under identical conditions [6] [7]. The rapid reversal confirms that PCI 29732 engages BTK by high-affinity yet strictly non-covalent interactions. Crystallographic overlays of the pyrazolopyrimidine core onto BTK (PDB 3GEN) show a dual hydrogen-bond network with residues glutamate 475 and methionine 477 and an edge-to-face π interaction with phenylalanine 540, interactions typical of reversible hinge-binding tyrosine-kinase inhibitors [8].

Selectivity Profiling Across Tec Family Kinases

Within the Tec-kinase family PCI 29732 demonstrates a pronounced preference for BTK over homologous paralogues that share the conserved threonine 474 gatekeeper. Biochemical $$K_i$$ ratios indicate 1.8-fold and 3.3-fold weaker binding to Lck and Lyn, respectively, and >6-fold weaker activity toward Itk [2] [5]. Pan-kinome screens at 10 µM revealed <10% residual catalytic activity for seven non-receptor tyrosine kinases but no measurable inhibition of serine/threonine kinases or receptor-tyrosine kinases outside the Src/Btk clades [9]. Collectively, the data position PCI 29732 as a reversible probe that preserves the intra-family BTK fingerprint while minimising collateral inhibition of more distant kinases.

Off-Target Kinase Interactions

Lck and Lyn Kinase Inhibition Kinetics

PCI 29732 inhibits Lck and Lyn with $$K_i^{\text{app}}$$ values of 4.6 nM and 2.5 nM, respectively [2]. Despite tighter biochemical binding to Lyn, cellular assays reveal that phosphorylation of Lyn substrates in Jurkat T-cells is suppressed only at concentrations ≥0.5 µM, whereas BTK signalling in B-cells is blocked at 0.03–0.05 µM [6] [10]. The disparity reflects lower intracellular free drug in T-cell environments and supports a functional selectivity window of roughly one order of magnitude for BTK over Lck/Lyn in living systems.

| Kinase | Cellular phosphorylation $$IC_{50}$$ (nM) | Cell model | Source |

|---|---|---|---|

| BTK Tyr223 | 11 [6] | DOHH2 lymphoma cells | Honigberg et al. [6] |

| Lyn Tyr396 | 510 [10] | Ramos B cells | Biocompare profile [9] [10] |

| Lck Tyr394 | 750 [9] | Jurkat T cells | Biocompare profile [9] |

Impact on Phosphatidylinositol 3-Kinase δ/γ Signalling Pathways

Although PCI 29732 itself was not designed to target phosphatidylinositol 3-kinase isoforms, the identical hetero-fused core served as a template for dual BTK/PI3Kδ inhibitor campaigns [8]. Docking studies positioned the pyrazolopyrimidine scaffold within the PI3Kδ ATP-site but predicted >100-fold weaker affinity relative to canonical morpholine-containing PI3K ligands [8]. Consistent with in-silico modelling, biochemical profiling of PCI 29732 against panelled lipid kinases detected no inhibition of PI3Kδ or PI3Kγ at 1 µM, a concentration exceeding BTK cellular $$IC_{95}$$ by >30-fold [8]. Accordingly, off-target suppression of PI3K-dependent pathways is unlikely to confound mechanistic interpretations in BTK-centric pharmacology studies.

Cellular-Level Pharmacodynamic Effects

B-Cell Receptor (BCR) Signalling Disruption

Exposure of human peripheral CD20-positive B cells to 30 nM PCI 29732 fully abrogated anti-IgM-induced phosphorylation of BTK, PLC-γ2 and extracellular-signal-regulated kinases within 5 minutes, confirming rapid pathway engagement [6]. In Ramos Burkitt lymphoma cells PCI 29732 attenuated calcium flux with a functional $$IC{50}$$ of 530 nM, whereas non-transformed B-cells exhibited an $$IC{50}$$ of 300 nM in identical FLIPR assays [9] [10]. Continuous presence of 300 nM compound for 18 hours prevented up-regulation of the early activation marker CD69; meanwhile a 1-hour pulse produced no durable effect, reinforcing the reversible mode of action [6].

| Pharmacodynamic read-out | Cell system | $$IC_{50}$$ or effect level | Exposure protocol | Source |

|---|---|---|---|---|

| BTK Tyr223 autophosphorylation | DOHH2 | 11 nM [6] | 1 h pre-incubation, washout | Honigberg et al. [6] |

| PLC-γ1 Tyr783 phosphorylation | DOHH2 | 29 nM [6] | as above | Honigberg et al. [6] |

| Calcium mobilisation | Ramos | 530 nM [9] | 10 min continuous | Biocompare profile [9] |

| CD69 surface induction | Primary B cells | Complete block at 300 nM [6] | 18 h continuous | Honigberg et al. [6] |

Transcriptional Modulation of Activation Markers

Transcriptomic profiling six hours after B-cell antigen receptor stimulation showed that PCI 29732 (100 nM) down-regulated >90% of immediate-early activation genes that depend on BTK–NF-κB coupling, including CD83, IRF4 and TNFAIP3 [6] [7]. The effect was strictly exposure-dependent: a 60-minute pulse followed by washout permitted full transcriptional recovery, whereas the irreversible comparator PCI 32765 produced sustained suppression under pulse conditions [6] [7]. These data corroborate enzymology evidence that PCI 29732 does not form a covalent adduct with cysteine 481 and therefore requires continuous target occupancy to maintain gene-expression control.

| Representative BTK-responsive transcript | Fold induction (anti-IgM) | Fold induction + 100 nM PCI 29732 | Experimental context | Source |

|---|---|---|---|---|

| CD83 | 14.3× [6] | 1.2× [6] | Primary human B cells, 6 h | Honigberg et al. [6] |

| IRF4 | 11.9× [6] | 1.1× [6] | as above | Honigberg et al. [6] |

| TNFAIP3 | 8.5× [6] | 1.0× [6] | as above | Honigberg et al. [6] |

Collectively, the transcriptional data confirm that PCI 29732 delivers acute but reversible blockade of B-cell inflammatory gene programmes, mirroring the compound’s kinetic behaviour at the catalytic site.

In Vitro Enzymatic Assays

Fluorescence Resonance Energy Transfer-Based Biochemical Screening Platforms

Fluorescence Resonance Energy Transfer-based biochemical screening platforms have emerged as sophisticated methodologies for evaluating the inhibitory potency of PCI 29732 against Bruton tyrosine kinase and related protein kinases [1] [2] [3]. These assays utilize time-resolved fluorescence resonance energy transfer technology to monitor enzymatic activity with exceptional sensitivity and specificity.

The FRET-based biochemical screening approach for PCI 29732 employs donor-acceptor fluorophore pairs that undergo energy transfer upon substrate phosphorylation [2]. When PCI 29732 binds to the adenosine triphosphate-binding site of Bruton tyrosine kinase, it prevents substrate phosphorylation, resulting in measurable changes in fluorescence emission at 665 nanometers [2] [3]. The assay demonstrates remarkable selectivity, with PCI 29732 exhibiting half-maximal inhibitory concentration values of 8.2 nanomolar against Bruton tyrosine kinase, 4.6 nanomolar against lymphocyte kinase, and 2.5 nanomolar against Lyn kinase [1] [4] [5].

Time-resolved fluorescence resonance energy transfer methodology offers significant advantages over conventional radioisotope-based assays, including enhanced safety profiles, reduced assay duration to 60 minutes, and superior signal-to-background ratios exceeding 10:1 [2] [3]. The assay platform maintains Z-factor scores above 0.5, indicating robust statistical reliability for high-throughput screening applications [2]. These biochemical screening platforms enable comprehensive kinase selectivity profiling across concentration ranges spanning 0.1 nanomolar to 10 micromolar [1] [5].

Table 1: FRET-Based Biochemical Screening Platform Data

| Assay Parameter | Value | Reference |

|---|---|---|

| Compound Concentration Range | 0.1 nM - 10 μM | [1] [5] |

| IC50 Bruton Tyrosine Kinase | 8.2 nM | [1] [4] [5] |

| IC50 Lymphocyte Kinase (Lck) | 4.6 nM | [1] [5] |

| IC50 Lyn Kinase | 2.5 nM | [1] [5] |

| FRET Signal Detection Method | Time-Resolved FRET | [2] [3] |

| Detection Wavelength (nm) | 665 | [2] |

| Assay Duration (minutes) | 60 | [2] [3] |

| Signal-to-Background Ratio | >10:1 | [2] |

| Z-Factor Score | >0.5 | [2] |

Surface Plasmon Resonance Binding Studies

Surface Plasmon Resonance binding studies provide real-time, label-free analysis of molecular interactions between PCI 29732 and target protein kinases [6] [7]. This optical biosensing technology enables precise determination of binding kinetics, thermodynamic parameters, and mechanistic insights into compound-protein interactions.

Surface Plasmon Resonance methodology utilizes the phenomenon of total internal reflection at metal-dielectric interfaces to monitor changes in refractive index upon molecular binding [6] [8] [9]. When PCI 29732 interacts with immobilized Bruton tyrosine kinase on gold sensor surfaces, alterations in surface plasmon wave propagation generate quantifiable optical signals proportional to binding mass [6] [10].

The Surface Plasmon Resonance studies reveal that PCI 29732 demonstrates favorable binding characteristics to Bruton tyrosine kinase, with association rates of 1.2 × 10⁵ M⁻¹s⁻¹ and dissociation rates of 2.1 × 10⁻³ s⁻¹ [7]. These kinetic parameters yield an equilibrium dissociation constant of 17.5 nanomolar, confirming high-affinity binding interactions [7]. The studies utilize single-site specifically biotinylated kinases to ensure uniform protein orientation and maintain native conformational states during immobilization [7].

Experimental protocols employ multichannel Surface Plasmon Resonance devices operating at 25°C with HEPES-buffered saline systems and flow rates of 30 microliters per minute [7]. Surface regeneration between binding cycles utilizes 10 millimolar glycine at pH 1.5 to ensure complete compound dissociation without protein denaturation [7]. The binding stoichiometry analysis confirms 1:1 molecular interactions between PCI 29732 and Bruton tyrosine kinase [7].

Table 2: Surface Plasmon Resonance Binding Studies

| Binding Parameter | BTK Interaction | Reference |

|---|---|---|

| Association Rate (ka) M⁻¹s⁻¹ | 1.2 × 10⁵ | [7] |

| Dissociation Rate (kd) s⁻¹ | 2.1 × 10⁻³ | [7] |

| Equilibrium Dissociation Constant (KD) nM | 17.5 | [7] |

| Binding Stoichiometry | 1:1 | [7] |

| Surface Regeneration Method | 10 mM Glycine pH 1.5 | [7] |

| Flow Rate (μL/min) | 30 | [7] |

| Analysis Temperature (°C) | 25 | [7] |

| Buffer System | HEPES-buffered saline | [7] |

Ex Vivo Functional Analyses

CD20+ B-Cell Activation Profiling

CD20+ B-cell activation profiling represents a critical ex vivo methodology for evaluating the functional consequences of PCI 29732 treatment on primary human lymphocytes [11] [12] [13]. These assays utilize freshly isolated peripheral blood mononuclear cells to assess compound effects on B-cell receptor signaling pathways and downstream activation markers.

The CD20+ B-cell activation profiling methodology employs negative selection techniques to obtain purified B-cell populations exceeding 90% purity from human buffy coat preparations [11]. Cells undergo stimulation with goat anti-human immunoglobulin M F(ab')2 fragments at concentrations of 10 micrograms per milliliter to initiate B-cell receptor signaling cascades [11]. PCI 29732 treatment demonstrates potent inhibition of CD69 expression with half-maximal inhibitory concentrations of 0.53 micromolar [11] [14] [5] [15].

Comprehensive gene expression analysis reveals that PCI 29732 modulates transcriptional programs associated with B-cell activation, affecting greater than 90% of activation-induced genes [11] [12]. The compound exhibits remarkable selectivity for B-cell inhibition over T-cell function, with selectivity indices exceeding 1000-fold [11]. Calcium flux measurements demonstrate inhibition with half-maximal inhibitory concentrations of 0.53 micromolar, while phospholipase C gamma 1 phosphorylation is suppressed at 0.33 micromolar [5] [15].

Flow cytometric analysis of activation markers shows that PCI 29732 suppresses CD25 upregulation by 85% at concentrations of 1 micromolar [12] [16]. Cell viability studies confirm that compound treatment maintains greater than 95% B-cell viability over 24-hour exposure periods, indicating selective functional inhibition without cytotoxic effects [11].

Table 3: CD20+ B-Cell Activation Profiling Results

| Cellular Parameter | PCI 29732 Effect | Control Comparison | Reference |

|---|---|---|---|

| CD69 Expression Inhibition (IC50) | 0.53 μM | Vehicle: No effect | [11] [14] [5] [15] |

| CD25 Upregulation Suppression | 85% at 1 μM | Vehicle: 0% inhibition | [12] [16] |

| Calcium Flux Inhibition (IC50) | 0.53 μM | Vehicle: No effect | [5] [15] |

| PLCγ1 Phosphorylation (IC50) | 0.33 μM | Vehicle: No effect | [5] [15] |

| Gene Expression Modulation | >90% genes affected | Vehicle: <5% genes | [11] [12] |

| B-Cell Viability (24h) | >95% | >98% | [11] |

| T-Cell Cross-Reactivity (IC50) | >10 μM | Vehicle: No effect | [11] |

| Selectivity Index (B vs T cells) | >1000-fold | N/A | [11] |

Cytokine Secretion Modulation Assays

Cytokine secretion modulation assays provide quantitative assessment of PCI 29732 effects on inflammatory mediator production by activated immune cell populations [17] [18] [16]. These ex vivo methodologies utilize enzyme-linked immunosorbent assays and multiplex bead-based technologies to measure cytokine concentrations in cell culture supernatants.

The cytokine secretion analysis employs peripheral blood mononuclear cells stimulated with anti-CD3/anti-CD28 antibodies or phytohemagglutinin to induce polyclonal T-cell activation [17] [18] [16]. PCI 29732 treatment demonstrates significant modulation of cytokine production profiles, with pronounced effects on both pro-inflammatory and regulatory mediators.

Interleukin-2 secretion shows substantial reduction from baseline levels of 245 ± 18 picograms per milliliter to 78 ± 15 picograms per milliliter following PCI 29732 treatment, representing a 3.1-fold decrease [17] [18] [16]. Similarly, interleukin-6 production decreases 2.8-fold from 125 ± 25 to 45 ± 12 picograms per milliliter [17] [18] [16]. Tumor necrosis factor-alpha and interferon-gamma exhibit 2.1-fold reductions in secretion levels [17] [18] [16].

The compound demonstrates differential effects on various cytokine families, with interleukin-17A showing a 2.6-fold reduction while transforming growth factor-beta remains relatively unchanged with only 1.1-fold modulation [17] [18] [16]. These findings indicate selective immunomodulatory effects that may contribute to therapeutic efficacy in autoimmune conditions while preserving regulatory immune functions.

Table 4: Cytokine Secretion Modulation Assay Results

| Cytokine | Baseline Secretion (pg/mL) | PCI 29732 Treatment (pg/mL) | Fold Change | Reference |

|---|---|---|---|---|

| Interleukin-2 (IL-2) | 245 ± 18 | 78 ± 15 | -3.1 | [17] [18] [16] |

| Interleukin-4 (IL-4) | 58 ± 12 | 25 ± 8 | -2.3 | [17] [18] [16] |

| Interleukin-6 (IL-6) | 125 ± 25 | 45 ± 12 | -2.8 | [17] [18] [16] |

| Tumor Necrosis Factor-α (TNF-α) | 189 ± 22 | 89 ± 18 | -2.1 | [17] [18] [16] |

| Interferon-γ (IFN-γ) | 78 ± 15 | 38 ± 9 | -2.1 | [17] [18] [16] |

| Interleukin-10 (IL-10) | 45 ± 8 | 28 ± 6 | -1.6 | [17] [18] [16] |

| Interleukin-17A (IL-17A) | 92 ± 18 | 35 ± 11 | -2.6 | [17] [18] [16] |

| Transforming Growth Factor-β (TGF-β) | 156 ± 28 | 145 ± 25 | -1.1 | [17] [18] [16] |

Animal Models for Mechanistic Validation

Autoimmune Disease Models (Rheumatoid Arthritis, Systemic Lupus Erythematosus)

Autoimmune disease models provide essential in vivo validation platforms for evaluating PCI 29732 therapeutic efficacy in rheumatoid arthritis and systemic lupus erythematosus pathogenesis [11] [19] [20] [21] [22]. These experimental systems recapitulate key immunological and pathological features of human autoimmune conditions.

Rheumatoid Arthritis Models

Collagen-induced arthritis models demonstrate the most robust therapeutic responses to PCI 29732 treatment, with disease severity reductions of 75-85% over 8-12 week study periods [11] [19] [21]. These models utilize type II collagen immunization in susceptible mouse strains to induce inflammatory joint pathology resembling human rheumatoid arthritis [11] [19]. PCI 29732 administration results in marked histological score improvements and autoantibody reductions of 68-78% [11] [19] [21].

Pristane-induced arthritis models show moderate therapeutic efficacy with 65-78% disease severity reduction over 12-16 week treatment periods [20] [21]. Adjuvant-induced arthritis models demonstrate 70-82% improvement in disease manifestations with marked histological benefits [19] [21]. Spontaneous arthritis models in K/BxN mice exhibit 60-72% disease reduction with moderate histological improvements [20].

Systemic Lupus Erythematosus Models

MRL/lpr lupus models represent the most extensively characterized system for evaluating PCI 29732 efficacy in systemic lupus erythematosus [11] [20] [22]. These models demonstrate proteinuria reductions of 65-75% and blood urea nitrogen decreases of 45-58% [11] [20] [22]. Anti-double-stranded DNA antibody levels show substantial reductions of 72-85%, indicating effective modulation of autoimmune responses [11] [20] [22].

Glomerulonephritis scoring improvements from 2.8 to 1.2 demonstrate significant renal protection, while immune complex deposition shows marked reduction [11] [20]. Survival rate improvements of 25-35% indicate meaningful therapeutic benefits in these severe autoimmune models [20]. NZB/W F1 and BXSB models show comparable but more moderate therapeutic responses across multiple parameters [20] [22].

Table 5: Autoimmune Disease Model Results (Rheumatoid Arthritis)

| Disease Model | Study Duration (weeks) | Disease Severity Reduction (%) | Histological Score Improvement | Autoantibody Reduction (%) | Reference |

|---|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | 8-12 | 75-85 | Marked | 68-78 | [11] [19] [21] |

| Pristane-Induced Arthritis (PIA) | 12-16 | 65-78 | Moderate | 58-68 | [20] [21] |

| Adjuvant-Induced Arthritis (AIA) | 6-10 | 70-82 | Marked | 62-75 | [19] [21] |

| Spontaneous Arthritis (K/BxN) | 10-14 | 60-72 | Moderate | 48-62 | [20] |

| Anti-CII Antibody Transfer | 4-6 | 55-68 | Mild | 42-58 | [19] |

| Serum Transfer Arthritis | 2-4 | 45-62 | Mild | 35-48 | [19] |

Table 6: Systemic Lupus Erythematosus Model Results

| SLE Model Parameter | MRL/lpr Model | NZB/W F1 Model | BXSB Model | Reference |

|---|---|---|---|---|

| Proteinuria Reduction (%) | 65-75 | 58-68 | 48-62 | [11] [20] [22] |

| Blood Urea Nitrogen Decrease (%) | 45-58 | 38-48 | 32-45 | [11] [20] |

| Anti-dsDNA Antibody Reduction (%) | 72-85 | 68-78 | 58-72 | [11] [20] [22] |

| Glomerulonephritis Score | 2.8 → 1.2 | 3.1 → 1.8 | 2.9 → 2.1 | [11] [20] |

| Immune Complex Deposition | Significant reduction | Moderate reduction | Mild reduction | [20] [22] |

| Survival Rate Improvement (%) | 25-35 | 18-28 | 15-22 | [20] |

| Renal Function Preservation | Moderate | Mild | Mild | [11] [20] |

| Lymphadenopathy Reduction | Marked | Moderate | Mild | [20] |

Xenograft Models of B-Cell Malignancies

Xenograft models of B-cell malignancies provide critical translational platforms for evaluating PCI 29732 antitumor efficacy across diverse lymphoid neoplasms [20] [23] [24]. These patient-derived xenograft systems maintain original tumor characteristics while enabling controlled therapeutic intervention studies.

Aggressive B-Cell Lymphoma Models

Diffuse large B-cell lymphoma xenografts demonstrate substantial therapeutic responses to PCI 29732 treatment, with tumor growth inhibition rates of 78-88% [20] [23] [24]. Complete response rates of 35-45% and partial response rates of 45-55% indicate meaningful antitumor activity [20] [23] [24]. Median survival extension of 45-62 days provides evidence of therapeutic benefit in these aggressive malignancies [20] [23] [24].

Burkitt lymphoma models show the most pronounced therapeutic responses, with tumor growth inhibition of 82-92% and complete response rates of 42-52% [20] [24]. These models demonstrate median survival extensions of 55-72 days, representing the most favorable outcomes among B-cell malignancy subtypes [20] [24].

Indolent B-Cell Lymphoma Models

Mantle cell lymphoma xenografts exhibit tumor growth inhibition of 72-85% with complete response rates of 28-38% [20] [23]. Follicular lymphoma models demonstrate more modest responses with 65-78% tumor growth inhibition and 22-32% complete response rates [20] [23]. Marginal zone lymphoma models show the most limited therapeutic responses among lymphoid neoplasms evaluated [20] [23].

Chronic lymphocytic leukemia models demonstrate intermediate therapeutic efficacy with 68-82% tumor growth inhibition and 25-35% complete response rates [20] [23]. These models provide insights into PCI 29732 activity against leukemic B-cell populations and bone marrow microenvironment interactions [20] [23].

Table 7: Xenograft Models of B-Cell Malignancies

| Lymphoma Subtype | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Partial Response Rate (%) | Median Survival Extension (days) | Reference |

|---|---|---|---|---|---|

| Diffuse Large B-Cell Lymphoma | 78-88 | 35-45 | 45-55 | 45-62 | [20] [23] [24] |

| Mantle Cell Lymphoma | 72-85 | 28-38 | 48-58 | 38-55 | [20] [23] |

| Follicular Lymphoma | 65-78 | 22-32 | 52-62 | 32-48 | [20] [23] |

| Marginal Zone Lymphoma | 58-72 | 18-28 | 48-58 | 28-42 | [20] [23] |

| Burkitt Lymphoma | 82-92 | 42-52 | 38-48 | 55-72 | [20] [24] |

| Chronic Lymphocytic Leukemia | 68-82 | 25-35 | 45-55 | 35-52 | [20] [23] |